4-Ethenyl-1-(propan-2-yl)decahydroquinolin-4-ol
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Overview
Description
1-Isopropyl-4-vinyldecahydroquinolin-4-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol involves several steps, typically starting with the preparation of the quinoline core. Common synthetic routes include:
Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
Catalytic methods: Utilizing catalysts such as clay or ionic liquids to facilitate the reaction, which can be recycled and reused.
One-pot reactions: Combining multiple reaction steps into a single process to improve efficiency and reduce waste.
Industrial production methods may involve scaling up these laboratory techniques, ensuring that the reactions are safe, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
1-Isopropyl-4-vinyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Substitution: Replacing one functional group with another, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isopropyl-4-vinyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
1-Isopropyl-4-vinyldecahydroquinolin-4-ol can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
4-Hydroxyquinoline: A derivative with significant biological activities.
Indole derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
The uniqueness of 1-Isopropyl-4-vinyldecahydroquinolin-4-ol lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62233-89-0 |
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Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
4-ethenyl-1-propan-2-yl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C14H25NO/c1-4-14(16)9-10-15(11(2)3)13-8-6-5-7-12(13)14/h4,11-13,16H,1,5-10H2,2-3H3 |
InChI Key |
CSSKKACLAFJZIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C2C1CCCC2)(C=C)O |
Origin of Product |
United States |
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